The synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one typically involves two primary steps:
The molecular structure of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one can be represented using various structural formulas:
InChI=1S/C9H7F2NO3/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3H,4H2,1H3CC(=O)CC1=C(C=CC(=C1F)[N+](=O)[O-])FThe compound exhibits:
The presence of electronegative fluorine atoms influences the electron density and reactivity of the compound, making it a candidate for various chemical reactions .
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one participates in several chemical reactions due to its functional groups:
These reactions are often conducted under controlled environments to optimize yield and minimize side products. Typical solvents include dichloromethane or dimethyl sulfoxide .
The mechanism of action for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is not fully elucidated but involves several biochemical interactions:
These interactions suggest potential biological activities that warrant further investigation in medicinal chemistry contexts .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound:
This data aids in confirming structural integrity and purity during synthesis .
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one has notable applications across multiple scientific domains:
Utilized in producing specialty chemicals and materials due to its reactive nature and ability to participate in diverse chemical transformations .
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: